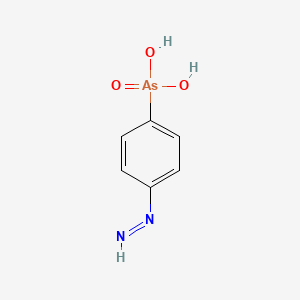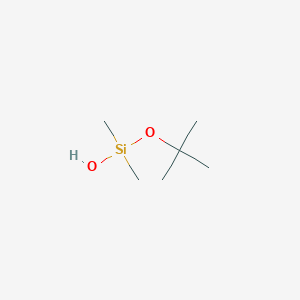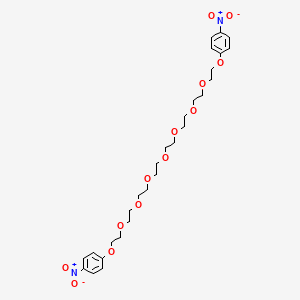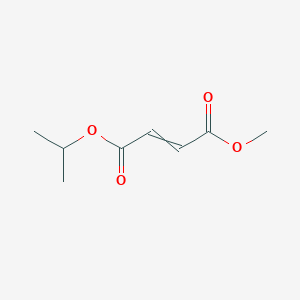
Arsonic acid, (4-diazenylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonic acid, (4-diazenylphenyl)-, also known as (4-diazenylphenyl)arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring substituted with a diazenyl group. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of arsonic acids, including (4-diazenylphenyl)arsonic acid, typically involves the Bart reaction. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . The general reaction scheme is as follows:
- Formation of the diazonium salt from an aromatic amine.
- Reaction of the diazonium salt with an arsenic compound, such as sodium arsenite, under controlled conditions to yield the arsonic acid.
Industrial Production Methods
Industrial production of arsonic acids may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Arsonic acid, (4-diazenylphenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic (V) oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic (III) compounds.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted arsonic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Arsonic acid, (4-diazenylphenyl)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
類似化合物との比較
Similar Compounds
Arsanilic acid: An amino derivative of phenylarsonic acid, used in veterinary medicine.
Roxarsone: A nitrophenyl arsonic acid used as a feed additive.
Nitarsone: Another nitrophenyl arsonic acid with similar applications.
Carbarsone: A phenylurea derivative used in veterinary medicine.
Uniqueness
Arsonic acid, (4-diazenylphenyl)-, is unique due to the presence of the diazenyl group, which imparts distinct chemical properties and reactivity compared to other arsonic acids. This uniqueness makes it valuable for specific applications in research and industry.
特性
| 84288-82-4 | |
分子式 |
C6H7AsN2O3 |
分子量 |
230.05 g/mol |
IUPAC名 |
(4-diazenylphenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4,8H,(H2,10,11,12) |
InChIキー |
VCERAMMBRIAVHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=N)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)

